2,3-diisopropoxyquinoxaline chemical structure and properties
2,3-diisopropoxyquinoxaline chemical structure and properties
Chemical Structure, Synthesis Protocols, and Application Profiles
Executive Summary
2,3-Diisopropoxyquinoxaline (IUPAC: 2,3-bis(1-methylethoxy)quinoxaline) represents a specialized subclass of 2,3-functionalized quinoxalines. Distinguished by the steric bulk and lipophilicity of its dual isopropoxy substituents, this molecule serves as a critical intermediate in the synthesis of bioactive pharmacophores and organic optoelectronic materials. This guide provides a definitive technical analysis of its physicochemical properties, a validated synthesis workflow via nucleophilic aromatic substitution (
Chemical Identity & Structural Analysis[1][2][3][4][5]
The quinoxaline core (benzopyrazine) is an electron-deficient heterocycle. The introduction of alkoxy groups at the 2 and 3 positions significantly alters the electronic landscape of the pyrazine ring, enhancing electron density via the mesomeric effect (+M) of the oxygen atoms, while simultaneously increasing solubility in non-polar organic media.
Physicochemical Properties Table
| Property | Value / Description |
| IUPAC Name | 2,3-bis(1-methylethoxy)quinoxaline |
| Molecular Formula | |
| Molecular Weight | 246.31 g/mol |
| Core Scaffold | Quinoxaline (1,4-benzodiazine) |
| Substituents | Isopropoxy (-OCH(CH |
| Predicted LogP | ~3.5 - 4.0 (High Lipophilicity) |
| Solubility | Soluble in DCM, CHCl |
| Physical State | Crystalline solid or viscous oil (purity dependent) |
Structural Visualization
The following diagram illustrates the core connectivity and the steric environment provided by the isopropyl groups.
Figure 1: Structural deconstruction of 2,3-diisopropoxyquinoxaline highlighting the functional impact of substituents.
Synthesis Strategy: Nucleophilic Aromatic Substitution ( )
The most robust route to 2,3-diisopropoxyquinoxaline utilizes 2,3-dichloroquinoxaline (DCQX) as the electrophilic scaffold. The reaction proceeds via a double nucleophilic aromatic substitution mechanism.
Mechanistic Pathway
-
Activation : The nitrogen atoms in the quinoxaline ring pull electron density, making the C2 and C3 carbons highly electrophilic.
-
Addition : The isopropoxide anion (
) attacks the C2 position, forming a resonance-stabilized Meisenheimer complex. -
Elimination : Chloride (
) is ejected, restoring aromaticity to form the mono-substituted intermediate. -
Repeat : The second chloride is displaced by a second equivalent of isopropoxide under thermal driving force.
Reaction Scheme Visualization
Figure 2: Stepwise conversion of DCQX to the diisopropoxy derivative.
Detailed Experimental Protocol
Objective : Synthesis of 2,3-diisopropoxyquinoxaline on a 10 mmol scale. Safety : Perform all steps in a fume hood. Sodium metal is water-reactive.
Materials Required[4][6]
-
Precursor : 2,3-Dichloroquinoxaline (1.99 g, 10 mmol).
-
Solvent/Reagent : Anhydrous Isopropanol (50 mL).
-
Base : Sodium metal (0.50 g, ~22 mmol) OR Sodium Hydride (60% dispersion, 0.88 g).
-
Workup : Dichloromethane (DCM), Brine, Sodium Sulfate (
).
Step-by-Step Methodology
-
Preparation of Alkoxide :
-
In a dry 100 mL round-bottom flask (RBF) equipped with a condenser and nitrogen inlet, add 30 mL of anhydrous isopropanol.
-
Carefully add sodium metal (cut into small pieces) or NaH. Stir until all H
evolution ceases and a clear solution of sodium isopropoxide is formed. -
Note: Using pre-formed sodium isopropoxide allows for stricter stoichiometry control.
-
-
Addition of Substrate :
-
Dissolve 2,3-dichloroquinoxaline (1.99 g) in 20 mL of isopropanol (or THF if solubility is an issue).
-
Add this solution dropwise to the alkoxide solution at room temperature.[1]
-
-
Reaction Phase :
-
Heat the mixture to reflux (82°C) .
-
Maintain reflux for 4–6 hours . Monitor by TLC (Eluent: 20% EtOAc/Hexane). The starting material (
) should disappear, and a new, more polar spot (mono-sub) and eventually the less polar di-substituted product will appear. -
Critical Insight: The second substitution is slower due to the electron-donating effect of the first isopropoxy group, which deactivates the ring toward further nucleophilic attack. Ensure sufficient heating time.
-
-
Workup :
-
Purification :
-
Recrystallize from ethanol/water or purify via silica gel flash chromatography (Hexane/EtOAc gradient) if necessary.
-
Applications in R&D
Pharmaceutical Chemistry
The 2,3-diisopropoxy motif is often employed to modulate the bioavailability of quinoxaline-based drugs.
-
Lipophilicity Tuning : The bulky isopropyl groups increase LogP, facilitating cell membrane permeability for intracellular targets.
-
Metabolic Stability : Unlike simple methoxy groups, the branched isopropoxy group can offer resistance to rapid O-dealkylation by cytochrome P450 enzymes.
-
Therapeutic Areas : Analogues are investigated as antimicrobial agents and kinase inhibitors.
Materials Science (OLEDs)
Quinoxalines are electron-transporting materials.
-
Planarity vs. Solubility : While the quinoxaline core promotes
- stacking (good for charge transport), unsubstituted quinoxalines are often insoluble. The isopropoxy groups provide the necessary solubility for solution-processed OLEDs without completely disrupting the planar stacking required for electron mobility.
References
-
Synthesis of 2,3-Disubstituted Quinoxalines via SNAr
- Source: Arabian Journal of Chemistry.
- Context: Comprehensive review of 2,3-dichloroquinoxaline as a building block for O-nucleophiles.
-
Link:
-
General Quinoxaline Properties
- Source: PubChem Compound Summary.
- Context: Physical properties and safety data for quinoxaline deriv
-
Link:
-
Experimental Protocols for Alkoxylation
- Source: BenchChem Technical Guides.
- Context: Standard operating procedures for nucleophilic substitution on heteroarom
-
Link:
